5,7-Dimethoxy-1-benzothiophene is a substituted benzothiophene compound characterized by the presence of two methoxy groups at the 5 and 7 positions of the benzothiophene ring. Benzothiophenes are a class of heterocyclic compounds that consist of a benzene ring fused to a thiophene ring, making them significant in various chemical and biological applications. The unique structure of 5,7-dimethoxy-1-benzothiophene allows for diverse interactions and functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.
Benzothiophenes, including 5,7-dimethoxy-1-benzothiophene, can be classified under heterocyclic compounds due to their incorporation of sulfur within the cyclic structure. They are often derived from thiophenes and aromatic compounds through various synthetic pathways. The compound's classification as a polycyclic aromatic hydrocarbon also highlights its potential relevance in environmental chemistry and materials science.
The synthesis of 5,7-dimethoxy-1-benzothiophene can be achieved through several methods, primarily involving electrophilic cyclization reactions. One effective approach includes the use of 2-alkynylthioanisoles as precursors. For instance, iron(III)-mediated cyclization has been reported to yield high efficiencies while employing mild conditions. This method utilizes sodium iodide to generate iodine, which acts as an electrophile in the cyclization process .
Another method involves palladium-catalyzed reactions where aryl halides are coupled with thiophenol derivatives. This strategy enables the formation of various substituted benzothiophenes by controlling reaction conditions such as temperature and solvent choice .
The technical details of these synthetic methods often include:
The molecular structure of 5,7-dimethoxy-1-benzothiophene features:
The molecular formula for 5,7-dimethoxy-1-benzothiophene is C₁₁H₁₂O₂S. Its molecular weight is approximately 208.28 g/mol. The presence of methoxy groups significantly influences its electronic properties and reactivity.
5,7-Dimethoxy-1-benzothiophene can participate in various chemical reactions:
The reactivity patterns depend on factors such as:
The mechanism by which 5,7-dimethoxy-1-benzothiophene exerts its effects typically involves:
Kinetic studies often reveal that the presence of methoxy groups enhances electrophilicity due to resonance effects, thereby facilitating reactions under milder conditions compared to unsubstituted analogs.
Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural elucidation and purity assessment.
5,7-Dimethoxy-1-benzothiophene has notable applications in:
Research continues into optimizing synthesis methods and exploring new applications in drug development and materials engineering.
Benzothiophene represents a privileged scaffold in contemporary drug discovery, characterized by a fused bicyclic structure incorporating a benzene ring annulated to a thiophene moiety at the [4,5]-positions. This core structure exhibits substantial resonance stabilization and electronic versatility, enabling diverse interactions with biological targets. The inherent physicochemical properties of benzothiophene—including moderate lipophilicity, molecular rigidity, and the presence of a polarizable sulfur atom—facilitate optimal drug-receptor binding and favorable pharmacokinetic profiles. These attributes underpin its prominence in medicinal chemistry, evidenced by its incorporation into numerous therapeutic agents across varied disease domains [3] [4]. The strategic functionalization of the benzothiophene nucleus, particularly through methoxy substitutions, enables precise modulation of electronic characteristics, steric orientation, and hydrogen-bonding capacity, thereby critically influencing pharmacological potency and selectivity.
The integration of benzothiophene into medicinal chemistry originated from systematic explorations of heterocyclic compounds in the mid-20th century, accelerating significantly following the recognition of its bioisosteric relationship with indole and naphthalene systems. Initial synthetic efforts focused on simple derivatives, but the discovery of naturally occurring benzothiophene analogs and their biological relevance stimulated targeted drug development. The structural resemblance of benzothiophene to endogenous biomolecules facilitated its adoption as a core pharmacophore in multiple therapeutic classes [4].
Landmark advancements occurred with the development and regulatory approval of raloxifene (a 2-phenyl-6-methoxybenzothiophene derivative) as a selective estrogen receptor modulator (SERM) for osteoporosis management. This breakthrough validated benzothiophene's capacity for high-affinity receptor interactions and tissue-selective agonism/antagonism. Concurrently, zileuton, featuring a benzothiophene core substituted with a N-hydroxyurea moiety at C-2, emerged as a potent 5-lipoxygenase inhibitor for asthma therapy, highlighting the scaffold's adaptability to enzyme targets [4]. Further evolution encompassed structural refinements to optimize target engagement and metabolic stability. Sertaconazole, incorporating a benzothiophene fused to an imidazole system, demonstrated enhanced antifungal efficacy attributed to improved membrane penetration conferred by the lipophilic heterocycle. Benocyclidine exemplified extensions into central nervous system targets, leveraging the scaffold's capacity to cross the blood-brain barrier [3] [6]. Parallel developments exploited benzothiophene as a phenyl ring bioisostere, yielding compounds with improved potency and reduced off-target effects, notably in the design of kinase inhibitors and anti-inflammatory agents .
Table 1: Key Milestones in Benzothiophene-Based Drug Development
Time Period | Compound/Therapeutic Class | Therapeutic Area | Significance |
---|---|---|---|
1980s | Tiaprofenic Acid (Suprofen analogs) | Anti-inflammatory (NSAID) | Early clinical validation of benzothiophene carboxylic acids for COX inhibition |
1990s | Raloxifene | Osteoporosis (SERM) | Demonstrated tissue-selective estrogen receptor modulation |
1990s | Zileuton | Asthma (5-LOX inhibitor) | First approved 5-lipoxygenase inhibitor targeting leukotriene pathway |
2000s | Sertaconazole | Antifungal (Azole derivative) | Leveraged benzothiophene for enhanced lipophilicity and tissue penetration |
2010s | Ipragliflozin (SGLT2 inhibitor) | Type 2 Diabetes | Demonstrated role of benzothiophene in enhancing SGLT2 selectivity |
2020s | Benzo[b]thiophene-chalcone hybrids | Neurodegenerative Diseases | Explored rigidified chalcones for ChE inhibition and CNS penetration [2] |
Contemporary research focuses on sophisticated molecular hybrids, exemplified by benzothiophene-chalcone conjugates designed as multifunctional ligands for complex diseases like Alzheimer's. These innovations leverage synergistic pharmacophoric elements while retaining the benzothiophene core's fundamental advantages—metabolic resilience, synthetic tractability, and conformational constraint conducive to target binding [2] [4]. Synthetic methodologies have evolved from classical approaches like Friedel-Crafts acylation, which often suffered from regioselectivity issues and harsh conditions, to transition metal-catalyzed C-H functionalizations. Techniques such as palladium-catalyzed direct arylation enable precise C-2 functionalization under milder conditions, facilitating access to complex analogs like 5,7-dimethoxy variants critical for advanced structure-activity relationship studies [5].
The biological profile of benzothiophene derivatives exhibits profound sensitivity to substitution patterns, with the nature, position, and number of substituents dictating target affinity, selectivity, and physicochemical behavior. Methoxy (-OCH₃) functionalization represents a particularly influential modification due to its dual electronic and steric effects. As a moderately electron-donating group via resonance, methoxy substituents enhance electron density on the benzothiophene π-system, facilitating favorable interactions with electron-deficient regions of target proteins. Concurrently, the steric bulk and hydrogen-bond acceptor capacity of the methoxy oxygen contribute to binding site complementarity and influence ligand conformation [2] [5] [6].
Positional isomerism significantly modulates bioactivity. Methoxy substitution at the C-5 or C-7 position (or both, as in 5,7-dimethoxy-1-benzothiophene) profoundly impacts binding to enzymes and receptors implicated in inflammation, cancer, and neurodegeneration. For instance, in benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, C-7 methoxy substitution markedly enhanced butyrylcholinesterase (BChE) inhibition. Compound 5h (bearing a 4-aminophenyl group and inherent methoxy positioning) exhibited an IC₅₀ of 24.35 μM against BChE, comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). This potency was attributed to optimal positioning of the methoxy oxygen for hydrogen bonding within the BChE peripheral anionic site, alongside favorable π-stacking interactions augmented by electron donation from the methoxy groups [2].
Dimethoxy patterns, particularly at C-5 and C-7, confer distinct advantages. The symmetric 5,7-dimethoxy configuration enhances planarity and electronic uniformity across the benzothiophene nucleus, promoting stronger π-π stacking interactions within hydrophobic enzyme pockets. In the context of nuclear factor kappa B (NF-κB) pathway inhibition—a pivotal mediator of inflammation—5,7-dimethoxybenzothiophene derivatives demonstrated superior activity compared to mono-methoxy or unsubstituted analogs. This enhancement correlates with increased electron density facilitating interactions with key cysteine residues in the IKK complex and improved membrane permeability due to modulated lipophilicity [5] [6]. The methoxy group's role extends beyond direct target binding to influence pharmacokinetic parameters. Ortho-methoxy substituents, including those at C-2 or C-3, can shield labile sites from oxidative metabolism, prolonging half-life. Furthermore, methoxy groups strategically positioned to form intramolecular hydrogen bonds can effectively reduce molecular polarity, enhancing blood-brain barrier penetration—a critical factor for neuroactive agents targeting cholinesterases or amyloid pathology [2] [4].
Table 2: Impact of Methoxy Substitution Pattern on Biological Activity of Benzothiophene Derivatives
Methoxy Pattern | Biological Activity | Key Molecular Interactions | Structural Context |
---|---|---|---|
5-Methoxy | Moderate AChE Inhibition (IC₅₀ ~80-100 μM) | Hydrophobic filling of gorge; weak H-bonding to Tyr337 | Benzothiophene-chalcone hybrids |
7-Methoxy | Enhanced BChE Inhibition (IC₅₀ ~24-30 μM) | H-bonding to His438; improved PAS complementarity | Benzothiophene-chalcone hybrids [2] |
5,7-Dimethoxy | Potent NF-κB Inhibition (IC₅₀ < 10 μM) | π-Stacking with Phe residues; H-bond donation via methoxy oxygen; enhanced electron density facilitating charge transfer | 2-Arylbenzothiophene lignan mimics [5] |
6-Methoxy | Improved Anticancer Activity (GI₅₀ ~5 μM) | Enhanced DNA intercalation; topoisomerase II poisoning | Benzo[b]thienyl hydroxamic acids |
2-Methoxy | Metabolic Stabilization | Steric blockade of CYP450 oxidation at C-3; reduced clearance | SERMs and kinase inhibitors |
Structure-activity relationship (SAR) studies establish fundamental principles governing methoxy effects:
The 5,7-dimethoxy-1-benzothiophene motif embodies these advantages. Its substitution pattern ensures electron density is optimally distributed across the fused ring system while providing symmetric hydrogen-bonding vectors perpendicular to the molecular plane. This configuration facilitates simultaneous engagement with complementary residues in deep binding clefts, as evidenced in docking studies against kinases and inflammatory transcription factors [5] [6]. Consequently, this specific isomer serves as a strategic starting point for developing high-affinity ligands across therapeutic areas, leveraging methoxy-driven enhancements in both pharmacodynamic potency and druggability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7